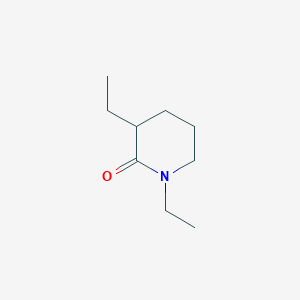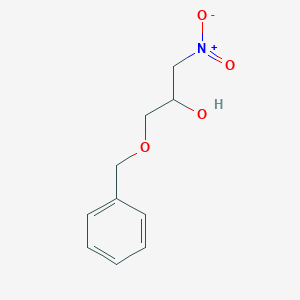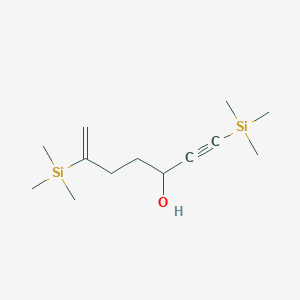
6-Hepten-1-yn-3-ol, 1,6-bis(trimethylsilyl)-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
6-Hepten-1-yn-3-ol, 1,6-bis(trimethylsilyl)- is an organic compound with the molecular formula C13H26OSi2. This compound is characterized by the presence of a hepten-yn backbone with two trimethylsilyl groups attached. It is used in various chemical reactions and has applications in scientific research.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 6-Hepten-1-yn-3-ol, 1,6-bis(trimethylsilyl)- typically involves the reaction of hept-6-en-1-yne with trimethylsilyl chloride in the presence of a base such as triethylamine. The reaction is carried out under an inert atmosphere, usually nitrogen or argon, to prevent oxidation. The reaction mixture is stirred at room temperature for several hours until the reaction is complete .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The use of automated reactors and continuous flow systems can enhance the efficiency of the production process.
Análisis De Reacciones Químicas
Types of Reactions
6-Hepten-1-yn-3-ol, 1,6-bis(trimethylsilyl)- undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert the compound into alkanes or alkenes.
Substitution: The trimethylsilyl groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.
Substitution: Substitution reactions often involve nucleophiles such as halides or alkoxides.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield ketones or aldehydes, while reduction can produce alkanes or alkenes.
Aplicaciones Científicas De Investigación
6-Hepten-1-yn-3-ol, 1,6-bis(trimethylsilyl)- has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: The compound can be used in the synthesis of biologically active molecules and as a probe in biochemical studies.
Industry: The compound is used in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of 6-Hepten-1-yn-3-ol, 1,6-bis(trimethylsilyl)- involves its interaction with various molecular targets and pathways The trimethylsilyl groups can enhance the compound’s stability and reactivity, allowing it to participate in a wide range of chemical reactions
Comparación Con Compuestos Similares
Similar Compounds
3-Methyl-6-hepten-1-yn-3-ol: This compound has a similar structure but with a methyl group at the third position.
(Propargyloxy)trimethylsilane: This compound contains a propargyloxy group instead of the hepten-yn backbone.
Uniqueness
6-Hepten-1-yn-3-ol, 1,6-bis(trimethylsilyl)- is unique due to the presence of two trimethylsilyl groups, which enhance its stability and reactivity. This makes it a valuable reagent in organic synthesis and a versatile building block for the development of new molecules.
Propiedades
Número CAS |
429680-32-0 |
|---|---|
Fórmula molecular |
C13H26OSi2 |
Peso molecular |
254.51 g/mol |
Nombre IUPAC |
1,6-bis(trimethylsilyl)hept-6-en-1-yn-3-ol |
InChI |
InChI=1S/C13H26OSi2/c1-12(16(5,6)7)8-9-13(14)10-11-15(2,3)4/h13-14H,1,8-9H2,2-7H3 |
Clave InChI |
UGOKLHXAADWGAZ-UHFFFAOYSA-N |
SMILES canónico |
C[Si](C)(C)C#CC(CCC(=C)[Si](C)(C)C)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


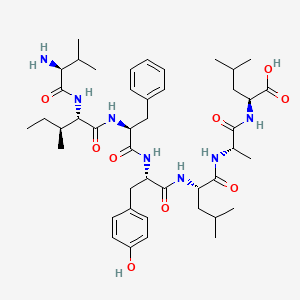
![(2S)-N-Methoxy-N,2,3-trimethyl-2-[(triethylsilyl)oxy]butanamide](/img/structure/B14255856.png)
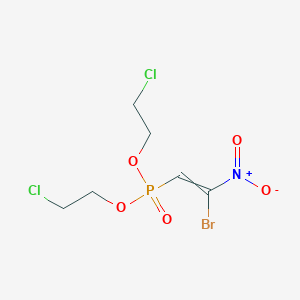
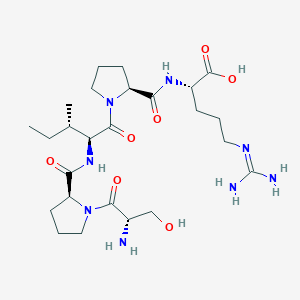
![O-[Carboxy(2-nitrophenyl)methyl]-L-tyrosine](/img/structure/B14255879.png)
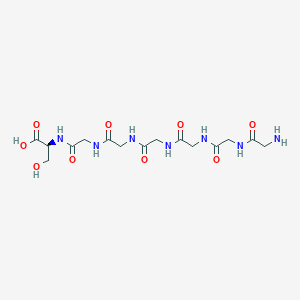
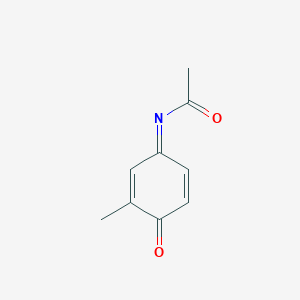
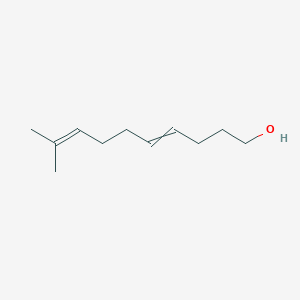
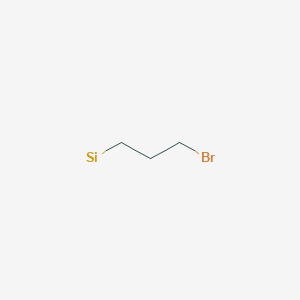
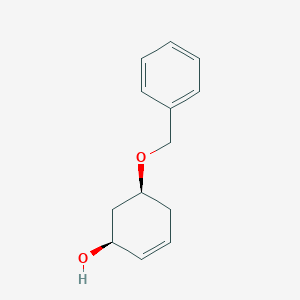
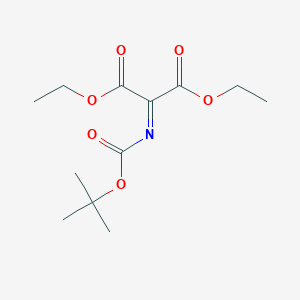
![4-{(E)-[4-(Acryloyloxy)phenyl]diazenyl}benzoic acid](/img/structure/B14255920.png)
